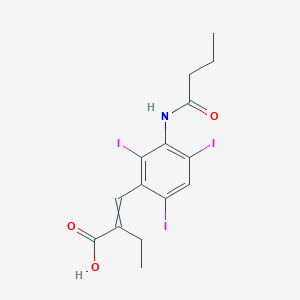
Bunamiodyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthetic route for Bunamiodyl involves the reaction of 3-butyramido-3,4,6-triiodophenylmethylene with butyric acid . The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction. Industrial production methods would likely involve scaling up this synthetic route to produce this compound in larger quantities, ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Bunamiodyl undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of carboxylic acids, while reduction could lead to the formation of alcohols.
Applications De Recherche Scientifique
Bunamiodyl has been used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of Bunamiodyl involves its ability to enhance the radiographic visualization of the gallbladder. This is achieved by the compound’s high iodine content, which provides contrast in radiographic images . The molecular targets and pathways involved in this process are related to the compound’s interaction with the tissues of the gallbladder and its ability to absorb X-rays.
Comparaison Avec Des Composés Similaires
Bunamiodyl can be compared with other similar compounds used as cholecystographic agents, such as:
Iopanoic acid: Another cholecystographic agent used for similar diagnostic purposes.
Calcium iopadate: A compound used as an oral contrast medium for cholecystography.
This compound is unique due to its specific chemical structure and properties, which provide certain advantages in terms of image quality and patient tolerance .
Propriétés
Formule moléculaire |
C15H16I3NO3 |
|---|---|
Poids moléculaire |
639.01 g/mol |
Nom IUPAC |
2-[[3-(butanoylamino)-2,4,6-triiodophenyl]methylidene]butanoic acid |
InChI |
InChI=1S/C15H16I3NO3/c1-3-5-12(20)19-14-11(17)7-10(16)9(13(14)18)6-8(4-2)15(21)22/h6-7H,3-5H2,1-2H3,(H,19,20)(H,21,22) |
Clé InChI |
CWRBDUIQDIHWJZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)O)I)I |
Synonymes |
uniodyl buniodyl sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















